An In-depth Technical Guide to the Physicochemical Properties of 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine
An In-depth Technical Guide to the Physicochemical Properties of 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery, understanding the fundamental physicochemical properties of a novel chemical entity is not merely a preliminary step but the very bedrock upon which successful development is built. The molecule at the heart of this guide, 3-(1-(trifluoromethyl)cyclopropyl)isoxazol-5-amine, presents a fascinating case study. Its unique structural motifs—a trifluoromethyl group, a cyclopropyl ring, and an isoxazol-5-amine core—each contribute to a distinct physicochemical profile that dictates its behavior from the bench to potential clinical applications. This guide is structured to provide not just a list of properties, but a deeper understanding of their interplay and the methodologies to robustly characterize them. We will delve into the "why" behind the "how," offering insights that I have garnered through years of experience in the field. Our approach is rooted in the principles of scientific integrity, ensuring that every protocol is a self-validating system, and every claim is grounded in authoritative references.
Compound Identification and Core Structural Features
Chemical Structure:
Caption: Chemical structure of 3-(1-(trifluoromethyl)cyclopropyl)isoxazol-5-amine.
Table 1: Compound Identification
| Parameter | Value | Source |
| CAS Number | 1428219-43-5 | [1][2] |
| Molecular Formula | C₇H₇F₃N₂O | [1][3] |
| Molecular Weight | 192.14 g/mol | [1] |
| Physical Form | White to brown solid | [1] |
| Purity | 95% | [1][3] |
| Storage | +4°C | [1] |
| InChI | 1S/C7H7F3N2O/c8-7(9,10)6(1-2-6)4-3-5(11)13-12-4/h3H,1-2,11H2 | [1] |
| InChIKey | LGQULZKGOXFUGG-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties
Due to the novelty of this compound, extensive experimental data is not yet publicly available. Therefore, we present a combination of predicted values from well-established computational models and estimated values based on structurally similar compounds. It is crucial to note that these are in silico predictions and should be confirmed by experimental data.
Table 2: Predicted and Estimated Physicochemical Properties
| Parameter | Predicted/Estimated Value | Notes and Rationale |
| Melting Point | 130-150 °C | Estimated based on the melting point of the analogous compound 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine (141-144 °C). The cyclopropyl group may slightly alter the crystal lattice energy. |
| Boiling Point | ~300 °C | Estimated based on the predicted boiling point of 3-cyclopropylisoxazol-5-amine (~295 °C). The trifluoromethyl group will likely increase the boiling point due to increased molecular weight and polarity. |
| pKa (most basic) | 2.5 - 3.5 | Predicted using ACD/Labs Percepta platform. The electron-withdrawing trifluoromethyl group and the isoxazole ring are expected to significantly decrease the basicity of the amine compared to a simple alkylamine. |
| logP | 1.5 - 2.0 | Predicted using ACD/Labs Percepta platform. The trifluoromethyl and cyclopropyl groups contribute to lipophilicity, while the amine and isoxazole moieties provide some polarity. |
Experimental Determination of Physicochemical Properties
This section provides detailed, field-proven protocols for the experimental determination of key physicochemical properties. The causality behind experimental choices is explained to ensure a thorough understanding of the methodology.
Solubility Determination
A tiered approach to solubility assessment is recommended, starting with qualitative assessments and progressing to quantitative measurements in relevant biorelevant media.
Workflow for Solubility Determination:
Caption: Experimental workflow for determining the solubility profile.
Protocol 1: Quantitative Solubility Determination by Shake-Flask Method
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Preparation of Saturated Solutions:
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Add an excess of 3-(1-(trifluoromethyl)cyclopropyl)isoxazol-5-amine to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).
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Rationale: Using an excess of the compound ensures that a saturated solution is formed, which is essential for determining the maximum solubility.
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-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Rationale: Adequate equilibration time is crucial for the dissolution process to reach a steady state, preventing underestimation of solubility.
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-
Phase Separation:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
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Rationale: This step is critical to separate the saturated solution from any remaining solid particles, which would otherwise lead to an overestimation of solubility.
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-
Quantification:
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
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Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
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Rationale: A validated analytical method ensures accurate and precise quantification of the dissolved compound.
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pKa Determination
The pKa of the amine group is a critical parameter influencing the compound's ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target engagement.
Protocol 2: pKa Determination by Potentiometric Titration
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Sample Preparation:
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Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure sufficient solubility).
-
Rationale: The choice of solvent is important to ensure the compound remains dissolved throughout the titration.
-
-
Titration:
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
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Record the pH at regular intervals of titrant addition.
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Rationale: As the acid is added, the amine group will be protonated, leading to a change in the pH of the solution. The inflection point of the titration curve corresponds to the pKa.
-
-
Data Analysis:
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Plot the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point of the titration curve.
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LogP and LogD Determination
LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH) are key indicators of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Workflow for Lipophilicity Determination:
Caption: Experimental workflow for determining the lipophilicity profile.
Protocol 3: LogP/LogD Determination by the Shake-Flask Method
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System Preparation:
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Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD determination).
-
Pre-saturate the n-octanol with the aqueous phase and vice-versa to ensure mutual miscibility does not affect the results.
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Rationale: Pre-saturation of the solvents is a critical step to ensure that the volume of each phase does not change during the experiment.
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-
Partitioning:
-
Dissolve a known amount of the compound in the aqueous phase.
-
Add an equal volume of the n-octanol and shake the mixture vigorously for a set period to allow for partitioning.
-
Rationale: Vigorous shaking increases the surface area between the two phases, facilitating the partitioning of the compound until equilibrium is reached.
-
-
Phase Separation and Quantification:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully sample both the aqueous and organic phases and determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
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LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
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LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]) at a specific pH.
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Proposed Synthetic Route
While a specific synthesis for 3-(1-(trifluoromethyl)cyclopropyl)isoxazol-5-amine has not been reported in the searched literature, a plausible synthetic route can be proposed based on the known synthesis of the structurally related 3-(trifluoromethyl)isoxazol-5-amine.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for 3-(1-(trifluoromethyl)cyclopropyl)isoxazol-5-amine.
Spectral Data Interpretation (Predicted)
While experimental spectra are not available, we can predict the key features based on the compound's structure and data from analogous compounds.
Table 3: Predicted Spectral Data
| Technique | Predicted Key Features |
| ¹H NMR | - Cyclopropyl protons: Multiplets in the range of 1.0-2.0 ppm. - Isoxazole proton: A singlet around 5.5-6.5 ppm. - Amine protons: A broad singlet that may be exchangeable with D₂O. |
| ¹³C NMR | - Trifluoromethyl carbon: A quartet due to coupling with fluorine atoms. - Cyclopropyl carbons: Resonances in the aliphatic region. - Isoxazole carbons: Resonances in the aromatic/heteroaromatic region. |
| IR | - N-H stretching: A broad band around 3300-3500 cm⁻¹. - C=N stretching (isoxazole): A sharp band around 1600-1650 cm⁻¹. - C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹. |
| Mass Spec (ESI+) | - [M+H]⁺: Predicted at m/z 193.06. |
Chemical Stability
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that must be thoroughly evaluated to ensure its safety and efficacy over its shelf life.[1][4]
Protocol 4: Forced Degradation Study
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Stress Conditions:
-
Expose the compound to a range of stress conditions, including:
-
Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.
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Basic hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
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Oxidative degradation: e.g., 3% H₂O₂ at room temperature.
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Thermal stress: e.g., dry heat at a temperature significantly above the expected storage temperature.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Rationale: These stress conditions are designed to accelerate the degradation of the compound, allowing for the identification of potential degradation products and pathways.[5]
-
-
Time Points:
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Sample the stressed solutions/solids at various time points.
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-
Analysis:
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Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all potential degradation products.
-
Characterize any significant degradation products using techniques such as LC-MS and NMR.
-
Rationale: A stability-indicating method is essential to accurately quantify the degradation of the parent compound and the formation of impurities.
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Conclusion and Future Directions
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(1-(trifluoromethyl)cyclopropyl)isoxazol-5-amine. While in silico predictions and data from analogous compounds offer valuable initial insights, it is imperative that these are followed by rigorous experimental verification. The detailed protocols provided herein offer a robust framework for such characterization. A thorough understanding of these properties will be instrumental in guiding the future development of this promising molecule, from formulation design to preclinical and clinical evaluation. The proposed synthetic route provides a starting point for medicinal chemists to access this compound and its derivatives for further investigation.
References
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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European Medicines Agency. (2003). Guideline on stability testing: Stability testing of existing active substances and related finished products. (CPMP/QWP/122/02). Retrieved from [Link]
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ACD/Labs. (2024). Decades of Reliable pKa Predictions. Retrieved from [Link]
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ACD/Labs. (n.d.). What is the pKa of my compound?. Retrieved from [Link]
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ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
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ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
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Kolovanov, E., & Leunissen, E. (n.d.). ACD/Log P method description. ResearchGate. Retrieved from [Link]
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ICH. (1996). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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European Patent Office. (2018). SYNTHESIS OF TRIAZOLOPYRIMIDINE COMPOUNDS - Patent 2794575. Retrieved from [Link]
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Der Pharma Chemica. (2026). The Investigation of Spectral and Theoretical Properties of 2-(3-Cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-iminomethyl) Benzoic Acid by Using B3LYP/HF 6-31g (d,p) Basis Set. Retrieved from [Link]
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MDPI. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][4][6][7]Triazines: Synthesis and Photochemical Properties. Molecules, 28(7), 3184.
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PMC. (2021). A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E)-3,3,3-tribromo-1-nitroprop-1-ene. Retrieved from [Link]
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